2-Amino-4-methylphenol

説明

Historical Context and Nomenclature

The development of this compound traces back to the early advancement of aromatic amine chemistry, where researchers began exploring substituted phenolic compounds for industrial applications. The compound has been documented in chemical literature for decades, with its systematic study emerging alongside the broader investigation of aromatic amines and their derivatives. Historical records indicate that compounds similar to this compound were first synthesized and characterized during the expansion of organic synthesis methodologies in the early twentieth century.

The nomenclature of this compound reflects the International Union of Pure and Applied Chemistry systematic naming conventions, where the compound is designated based on its phenolic backbone with amino and methyl substituents. Alternative nomenclature systems have generated numerous synonyms for this compound, including 2-amino-para-cresol, 2-hydroxy-5-methylaniline, 3-amino-4-hydroxytoluene, 4-methyl-2-aminophenol, 5-methyl-2-hydroxyaniline, and 6-hydroxy-meta-toluidine. These various naming conventions reflect different approaches to describing the same chemical structure, with each system emphasizing different structural features of the molecule.

The compound's classification under multiple naming systems demonstrates its significance across different areas of chemical research and industrial application. The diversity of nomenclature also reflects the compound's utility in various synthetic pathways and its recognition across different chemical disciplines. Research databases consistently reference the compound using its Chemical Abstracts Service number 95-84-1, which provides a unique identifier that transcends nomenclature variations.

Structural Characteristics and Classification

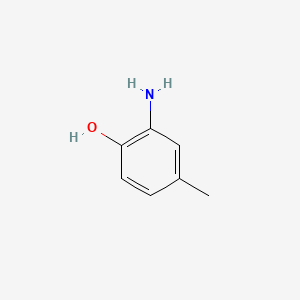

This compound possesses a distinctive molecular structure characterized by a benzene ring bearing three functional groups: a hydroxyl group, an amino group, and a methyl group. The molecular formula C7H9NO represents the compound's composition, with a molecular weight of 123.16 grams per mole. The compound's structure can be precisely described using the Simplified Molecular Input Line Entry System notation: CC1=CC=C(O)C(N)=C1, which indicates the specific arrangement of atoms and bonds within the molecule.

The International Chemical Identifier representation provides additional structural detail: InChI=1S/C7H9NO/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3, which encodes the complete molecular structure including stereochemistry and connectivity. The corresponding International Chemical Identifier Key, ZMXYNJXDULEQCK-UHFFFAOYSA-N, serves as a hashed version of the full International Chemical Identifier, providing a compact representation for database searches and chemical informatics applications.

From a classification perspective, this compound belongs to the family of substituted phenols and aromatic amines. The compound contains both a para-cresol moiety and an amino functional group, placing it within the broader category of aminophenols. This dual functionality makes the compound particularly valuable for chemical synthesis, as it can participate in reactions characteristic of both phenolic compounds and primary amines. The compound's classification as an aromatic amine also places it within a group of compounds known for their utility in dye synthesis and pharmaceutical applications.

Table 1: Structural Identifiers for this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H9NO |

| Molecular Weight | 123.16 g/mol |

| Chemical Abstracts Service Number | 95-84-1 |

| International Chemical Identifier Key | ZMXYNJXDULEQCK-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CC1=CC=C(O)C(N)=C1 |

| PubChem Compound Identifier | 7264 |

| Beilstein Registry Number | 606494 |

Physicochemical Significance in Organic Chemistry

The physicochemical properties of this compound demonstrate characteristics typical of substituted aromatic compounds with both hydrophilic and hydrophobic features. The compound exhibits a melting point range of 134-138 degrees Celsius, indicating its solid state at room temperature and relatively high thermal stability. This melting point range reflects the compound's ability to form intermolecular hydrogen bonds through both its amino and hydroxyl functional groups, contributing to crystal lattice stability.

Solubility characteristics reveal the compound's amphiphilic nature, with reported water solubility of approximately 9,980 milligrams per liter at standard conditions. This moderate water solubility results from the hydrophilic nature of both the amino and hydroxyl groups, while the aromatic ring and methyl substituent contribute hydrophobic character. The compound demonstrates enhanced solubility in organic solvents such as methanol, ethanol, ether, and benzene, reflecting its organic nature and the ability to form favorable interactions with these solvents.

The logarithm of the octanol-water partition coefficient has been reported as 1.16, indicating a slight preference for the organic phase over the aqueous phase. This value suggests that the compound possesses balanced hydrophilic and lipophilic properties, making it suitable for applications requiring moderate polarity. The atmospheric hydroxyl radical rate constant of 1.94 × 10^-10 cubic centimeters per molecule per second indicates the compound's reactivity with atmospheric oxidants.

Table 2: Physicochemical Properties of this compound

| Property | Value | Units |

|---|---|---|

| Melting Point | 134-138 | °C |

| Boiling Point | 239.4 | °C at 760 mmHg |

| Density | 1.157 | g/cm³ |

| Water Solubility | 9,980 | mg/L |

| Log P (octanol-water) | 1.16 | - |

| Vapor Pressure | 3.08 × 10^-3 | mm Hg |

| Henry's Law Constant | 2.19 × 10^-10 | atm-m³/mol |

| Flash Point | 98.6 | °C |

Current Research Landscape and Applications

Contemporary research on this compound encompasses diverse applications spanning synthetic organic chemistry, materials science, and industrial processes. The compound serves as a crucial intermediate in the synthesis of azo dyes, where its amino group participates in coupling reactions essential for creating vibrant and diverse color palettes. Research has demonstrated that the compound's unique structure allows it to participate in coupling reactions that form the basis of numerous commercially important dyes and pigments.

Recent investigations have explored the compound's role in pharmaceutical synthesis, where it functions as an intermediate in the preparation of various therapeutic agents. The presence of both amino and hydroxyl functional groups provides multiple sites for chemical modification, enabling researchers to develop novel pharmaceutical compounds with enhanced biological activity. Studies have indicated that derivatives of this compound exhibit potential biological activity, including antibacterial and antifungal properties, highlighting the compound's significance in medicinal chemistry research.

Industrial applications of this compound extend beyond traditional synthetic chemistry to include specialized materials development. The compound's ability to undergo various chemical transformations makes it valuable for creating polymeric materials and specialty chemicals with tailored properties. Research has shown that the compound can be incorporated into polymer chains through its reactive functional groups, contributing to the development of materials with specific mechanical and chemical properties.

特性

IUPAC Name |

2-amino-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXYNJXDULEQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Record name | 2-AMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19782 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024488 | |

| Record name | 2-Amino-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-4-methylphenol is a brown powder. (NTP, 1992), Brown solid; [CAMEO] Dark brown crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-AMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19782 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19522 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | 2-AMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19782 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 2-AMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19782 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00308 [mmHg] | |

| Record name | 2-Amino-4-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19522 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

95-84-1 | |

| Record name | 2-AMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19782 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-methylphenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04533 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Amino-4-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-amino-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZV2574SER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

279 °F (NTP, 1992) | |

| Record name | 2-AMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19782 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

準備方法

Nitration of 4-Methylphenol

Nitration of p-cresol under controlled conditions yields 2-nitro-4-methylphenol. The reaction is typically carried out in a mixture of concentrated nitric and sulfuric acids at 0–10°C to favor ortho substitution. The electron-donating methyl group directs nitration to the ortho position, though para nitration (relative to the hydroxyl group) is sterically hindered.

Theoretical Reaction Pathway:

Reduction of 2-Nitro-4-methylphenol

Reduction of the nitro group can be achieved via catalytic hydrogenation or chemical reductants:

-

Catalytic Hydrogenation:

Using H₂ gas and a palladium-on-carbon (Pd/C) catalyst in ethanol at room temperature. This method offers high selectivity but requires specialized equipment. -

Iron-HCl Reduction:

A cost-effective alternative employs iron powder in hydrochloric acid. The nitro group is reduced to an amine, with the reaction typically requiring reflux for 4–6 hours.

Comparative Data for Reduction Methods

| Method | Catalyst/Reagent | Temperature | Time (h) | Theoretical Yield (%) |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C (5%) | 25°C | 2 | 85–90 |

| Iron-HCl | Fe, HCl | 100°C | 6 | 70–75 |

Hydrolysis of Halogenated Intermediates

Chlorinated precursors, such as 2-chloro-4-methylphenol, can undergo nucleophilic substitution with ammonia or ammonium hydroxide to yield this compound. This method is less common due to challenges in controlling hydrolysis side reactions.

Synthesis of 2-Chloro-4-methylphenol

Chlorination of p-cresol using sulfuryl chloride (SO₂Cl₂) or Cl₂ gas in the presence of Lewis acids like FeCl₃ selectively substitutes the ortho position.

Reaction Conditions:

Amination via Ammonolysis

Heating 2-chloro-4-methylphenol with aqueous ammonia under pressure (150–200°C) facilitates nucleophilic substitution. Copper catalysts (e.g., CuO) improve reaction efficiency:

Key Challenges:

-

Competing hydrolysis to 2-hydroxy-4-methylphenol.

-

Requirement for high-pressure reactors.

Purification and Isolation Techniques

Crude this compound often contains impurities such as unreacted starting materials, regioisomers, and oxidation byproducts. Patent CN107011254B outlines a purification strategy involving acid-base extraction:

-

Acid Dissolution: Dissolve the crude product in dilute HCl (pH 2–3) to form a water-soluble hydrochloride salt.

-

Solvent Extraction: Remove organic impurities with ethyl acetate or diethyl ether.

-

Precipitation: Neutralize the aqueous phase with NaOH to pH 8–9, precipitating pure this compound.

Yield Improvement:

-

Activated carbon treatment removes colored impurities.

-

Vacuum drying at 60°C prevents thermal decomposition.

Emerging Catalytic Methods

Recent advances in transition metal catalysis suggest potential for direct C–H amination of p-cresol. Rhodium or iridium complexes paired with hydroxylamine derivatives could enable single-step synthesis, though no experimental data specific to this compound exists.

Hypothetical Pathway:

化学反応の分析

4. 科学研究への応用

2-アミノ-4-メチルフェノールは、幅広い科学研究への応用があります。 それは、2H-1,3-ベンゾキサジノン系列の新規な官能化スピロピラン誘導体の合成に使用されています. さらに、それは分散イエロー3に対する接触アレルギーにおける主要な感作剤です. この化合物は、レトロ-アザ-マイケル反応の研究や、マイケル受容体に対する効果的な保護ツールとしても使用されています.

科学的研究の応用

2-Amino-4-methylphenol has a wide range of scientific research applications. It is used in the synthesis of novel functionalized spiropyran derivatives of the 2H-1,3-benzoxazinone series . Additionally, it is a major sensitizer in contact allergy to Disperse Yellow 3 . The compound is also used in the study of retro-aza-Michael reactions and as an effective protecting tool for Michael acceptors .

作用機序

2-アミノ-4-メチルフェノールの作用機序は、その分子標的および経路との相互作用を伴います。 それは、非常に反応性の高い生物活性α、β-不飽和カルボニル化合物の効果的なマスキングツールとして特定されています . この化合物が強力な酸化剤と反応する能力と、精製ヒトヘモグロビンによってジヒドロフェノキサジノンに変換される能力は、その作用機序をさらに解明します .

類似化合物との比較

4-Amino-2-phenylphenol (CAS: 19434-42-5)

- Structure : Differs by a phenyl group (-C₆H₅) at the 4-position instead of a methyl group.

- Properties: Molar mass: 185.22 g/mol (vs. 123.15 g/mol for 2-Amino-4-methylphenol) Melting point: 201°C (vs.

- Applications: Limited data on industrial uses; primarily a research chemical with undefined toxicity .

- Key Difference: The phenyl group increases molecular weight and alters solubility, reducing its versatility compared to this compound in dye synthesis.

4-(2-Aminoethyl)-2-methoxyphenol (CAS: 554-52-9)

- Structure: Contains a methoxy (-OCH₃) group at the 2-position and an aminoethyl (-CH₂CH₂NH₂) chain at the 4-position.

- Properties: Higher polarity due to the methoxy group, enhancing solubility in polar solvents. Reactivity: Aminoethyl group enables peptide coupling, but methoxy reduces phenolic acidity compared to this compound .

2-Amino-p-cresol (Synonym for this compound)

- Note: This is an alternative name for the same compound, emphasizing its structural similarity to cresol derivatives. Market reports highlight its dominance in Type I (dyes/pigments) and Type II (cosmetics) applications, driven by demand for hair colorants .

Oxidative Coupling

This compound reacts rapidly with p-toluidine in the presence of NaIO₄ (pH 6.5) to form nitrile-containing products (e.g., compound 6a) via iminoquinone intermediates. This efficiency is unmatched by 4-Amino-2-phenylphenol, which lacks analogous studies .

Schiff Base Formation

In coordination chemistry, this compound forms stable Schiff base ligands (e.g., with 1-methyl-2-imidazolecarboxaldehyde) in high yields (94%), outperforming 2-amino-4-tert-butylphenol (86% yield) and 2-aminophenol (requires anhydrous conditions) .

Antimicrobial Activity

Market and Industrial Relevance

- Production: Dominated by BASF, Dow, and LG Chem, with BASF reporting €78.6 billion in 2022 revenue from specialty chemicals, including this compound .

- Demand Drivers :

- Competitors: 4-Amino-2-phenylphenol lacks comparable market presence due to undefined applications and synthesis challenges.

生物活性

2-Amino-4-methylphenol, also known as p-cresol-2-amine or 4-methyl-2-aminophenol , is an organic compound classified under para cresols. Its chemical formula is , and it has a molecular weight of approximately 123.15 g/mol. This compound has garnered interest in various fields due to its biological activities and potential applications in pharmaceuticals and bioconjugation techniques.

Pharmacological Properties

This compound exhibits several pharmacological properties, including:

- Bioconjugation : The compound has been utilized in rapid chemoselective bioconjugation processes, particularly in protein modification. It can react with specific amino acids, enabling the assembly of multicomponent structures and facilitating protein labeling under time-sensitive conditions .

- Sensitization : It acts as a sensitizer and is recognized for its role as a xenobiotic metabolite. This suggests potential implications in allergic reactions or toxicity assessments .

Toxicity and Safety

The safety profile of this compound indicates that it is a weakly sensitizing substance, which can elicit allergic reactions in sensitive individuals. Its acute toxicity has been evaluated, with an LD50 value reported at approximately 2.06 g/kg in rats . Moreover, it has shown weak inhibition of hERG channels, which are critical for cardiac function, indicating a potential risk for cardiac toxicity at higher concentrations .

Ecotoxicological Data

In terms of environmental impact, this compound demonstrates low bioaccumulation potential (LogKOW = 1.16) and is classified as having low persistence in both water and soil environments . This suggests that while it may pose risks in specific scenarios, its overall environmental impact might be limited compared to more persistent compounds.

Study on Protein Modification

A significant study highlighted the use of this compound in the oxidative coupling reaction for protein modification. The study demonstrated that this compound could efficiently modify proteins such as MS2 capsids within two minutes, achieving high conversion rates (up to 75%) . This rapid reaction facilitates the development of bioconjugates for applications in drug delivery and diagnostics.

Toxicological Assessment

Research conducted on the toxicological effects of this compound indicates that while it is not classified as a carcinogen, it does exhibit some mutagenic properties under specific conditions. The Ames test results suggest that it may have potential mutagenicity, warranting further investigation into its long-term effects on human health .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C7H9NO |

| Molecular Weight | 123.15 g/mol |

| LD50 (Rats) | 2.0645 g/kg |

| Bioaccumulation Potential | Low (LogKOW = 1.16) |

| Persistence in Water | Low (Half-life = 49 days) |

| Sensitization Potential | Weakly sensitizing |

| hERG Channel Inhibition | Weak inhibitor |

Q & A

How can researchers optimize the synthesis of 2-Amino-4-methylphenol derivatives for improved yields?

Level : Basic

Methodological Answer :

To synthesize derivatives like 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one, reflux equimolar amounts of this compound and 2-hydroxy-5-nitrobenzaldehyde in ethanol for 2 hours. The reaction forms an orange precipitate, which is filtered, washed with ethanol, and recrystallized from ethanol to achieve 88.4% yield. Key parameters include solvent purity (absolute ethanol), controlled heating, and recrystallization for purity . Monitor reaction progress via TLC and confirm product identity using NMR (e.g., δ = 15.76 ppm for OH/NH protons) .

What methodological approaches are recommended for resolving contradictions in crystallographic data of this compound complexes?

Level : Advanced

Methodological Answer :

Use the SHELX system (e.g., SHELXL) to refine crystallographic data. For high-resolution or twinned data, adjust parameters such as the TWIN command and HKLF5 format in SHELXL. Validate refinement using R-factor convergence, displacement parameter checks, and Hirshfeld surface analysis. For example, in a study of a Schiff base derivative, crystal data (space group , ) were refined to , ensuring accurate bond length and angle resolution . Cross-validate with spectroscopic data (e.g., IR or NMR) to resolve ambiguities in electron density maps.

How should researchers analyze unexpected byproducts in oxidative coupling reactions involving this compound?

Level : Advanced

Methodological Answer :

In reactions with sodium periodate (e.g., coupling this compound with p-toluidine), unexpected nitrile products (e.g., 6a) may form due to iminoquinone intermediates. Use HPLC to assess conversion rates (Figure 1c in ) and isolate byproducts via column chromatography. Confirm structures using NMR (e.g., nitrile signal at 115.6 ppm) and IR (absorption at 2218 cm) . Mechanistic hypotheses should include isotopic labeling (e.g., ) to trace oxygen sources or kinetic studies to differentiate single-electron vs. two-electron oxidation pathways.

What strategies are effective for studying the oxidative interactions of this compound with biological macromolecules like hemoglobin?

Level : Advanced

Methodological Answer :

Monitor oxidative condensation with hemoglobin using UV-Vis spectroscopy to track dihydrophenoxazinone formation (brownish-yellow product). Control experiments should include:

- Hemoglobin-free systems to rule out autoxidation.

- Antioxidants (e.g., ascorbate) to test reactive oxygen species involvement.

- Kinetic assays under varying O concentrations to assess oxygen dependence.

Purify reaction products via dialysis or size-exclusion chromatography and characterize using mass spectrometry .

How can spectroscopic data (NMR, IR) be effectively interpreted to confirm the structure of novel this compound derivatives?

Level : Basic

Methodological Answer :

For NMR analysis, key signals include:

- Aromatic protons (δ = 6.86–8.59 ppm, integrating 6H).

- NH/OH protons (δ = 10.17–15.76 ppm).

- Methyl groups (δ = 2.28 ppm) .

In IR, hydroxyl stretches appear at 3200–3500 cm, while nitrile groups (if present) show peaks near 2200 cm . Compare with reference spectra of structurally similar compounds (e.g., 2-Amino-4-fluorophenol) to confirm substitution patterns.

What experimental considerations are critical when designing kinetic studies for reactions involving this compound under varying pH conditions?

Level : Advanced

Methodological Answer :

In aqueous buffer systems (e.g., pH 6.5 phosphate buffer), pH affects the oxidation state of this compound and reaction rates. Use stopped-flow spectroscopy to monitor rapid intermediates (e.g., o-iminoquinones). Control ionic strength with NaCl and maintain sub-mM substrate concentrations to avoid aggregation. For pH-dependent studies, employ a Britton-Robinson buffer (pH 2–12) and measure rate constants via pseudo-first-order kinetics. Validate pH stability using in-situ probes or offline pH measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。